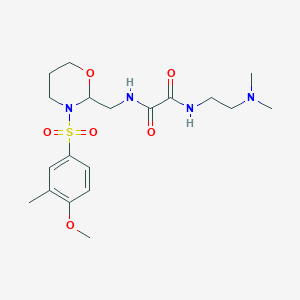

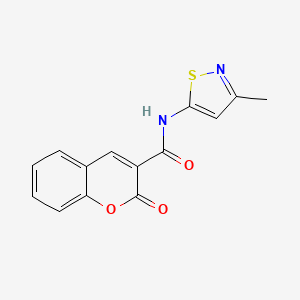

N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

"N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide" is a complex organic compound that incorporates several structural motifs, including a thiophene ring, a cyclopentyl group, and a cinnamamide moiety. These components suggest a molecule with potential for diverse chemical reactions and properties, although the specific compound is not directly reported in the available literature. However, related cinnamamide derivatives and thiophene-containing compounds have been studied for various applications, including their anticonvulsant, antimicrobial, and potential pharmacological activities.

Synthesis Analysis

The synthesis of cinnamamide derivatives generally involves the amide coupling of cinnamic acid or its derivatives with amines. For compounds containing thiophene and cyclopentyl groups, a multi-step synthetic route might be required, starting from thiophene-based precursors and cyclopentylamines, followed by coupling with cinnamic acid derivatives. An example of a related synthesis involves the formation of cinnamamides through the Horner-Wadsworth-Emmons reaction, providing a pathway that might be adapted for the target compound (Weber et al., 2004).

Molecular Structure Analysis

Crystallographic studies on cinnamamide derivatives, including those with additional rings or substituents, reveal insights into their molecular structure, such as the orientation of the amide group in relation to the aromatic system and the conformational preferences of the molecule. These studies can provide valuable information on the electronic and steric factors influencing the molecule's reactivity and interactions (Żesławska et al., 2017).

Chemical Reactions and Properties

Cinnamamide derivatives can participate in various chemical reactions, including cycloadditions, radical cyclizations, and photocatalyzed transformations. These reactions can lead to complex heterocyclic structures, demonstrating the versatile reactivity of the cinnamamide scaffold. For instance, cinnamamides have been used in silver-catalyzed cascade cyclizations, illustrating the potential for constructing polycyclic systems (Zhang et al., 2016).

Physical Properties Analysis

The physical properties of cinnamamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Crystallographic analysis can reveal the packing patterns and intermolecular interactions in the solid state, which are crucial for understanding the material's properties and behavior (Kumar et al., 2016).

Chemical Properties Analysis

The chemical properties of "N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide," such as acidity, basicity, reactivity towards nucleophiles or electrophiles, and photophysical behavior, can be inferred from studies on related compounds. Cinnamamides exhibit a range of biological activities, which are often related to their ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Their reactivity in synthetic chemistry highlights their potential as intermediates for the synthesis of more complex molecules (Allen et al., 1993).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Cinnamamide derivatives, including those with thiophene groups, are synthesized and characterized to explore their structural properties and potential applications. For example, studies on the synthesis and crystal structure of N-(3-nitrophenyl)cinnamamide provide insights into the molecular configurations and the possibilities for modifying these compounds for specific applications (Jung-Seop Lee et al., 2019).

Anticonvulsant Activity

Research on cinnamamide derivatives demonstrates their potential in treating neurological disorders, such as epilepsy. Crystallographic studies help in understanding the anticonvulsant activity of these compounds by revealing essential pharmacophore elements (E. Żesławska et al., 2018). This is crucial for designing new therapeutic agents.

Antifungal and Insecticidal Activities

Cinnamamide derivatives are also explored for their antifungal and insecticidal properties. The design, synthesis, and evaluation of novel cinnamide derivatives for these activities suggest their potential in agricultural applications (Yumei Xiao et al., 2011).

Anticancer Properties

The exploration of cinnamic acid derivatives, including cinnamamides, in anticancer research is significant. These compounds have been evaluated for their synthesis, biological evaluation, and potential as anticancer agents, highlighting the diverse applications of cinnamamide scaffolds in medicinal chemistry (P. De et al., 2011).

Neurological and Immunological Effects

Cinnamamide derivatives have been assessed for their effects on neurological and immunological conditions, such as atopic dermatitis. Studies on these compounds' mechanisms of action provide insights into their therapeutic potential (Eun‐Ju Choi et al., 2019).

Eigenschaften

IUPAC Name |

(E)-3-phenyl-N-(1-thiophen-2-ylcyclopentyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NOS/c20-17(11-10-15-7-2-1-3-8-15)19-18(12-4-5-13-18)16-9-6-14-21-16/h1-3,6-11,14H,4-5,12-13H2,(H,19,20)/b11-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWLMERMLBPGSCU-ZHACJKMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)C=CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)(C2=CC=CS2)NC(=O)/C=C/C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(thiophen-2-yl)cyclopentyl)cinnamamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(2-Oxopyrimidin-1-yl)propyl]prop-2-enamide](/img/structure/B2497181.png)

![2-[Methyl(propionyl)amino]acetic acid](/img/structure/B2497183.png)

![1-(4-chlorophenyl)-3-[(3-methoxybenzyl)amino]pyrazin-2(1H)-one](/img/structure/B2497190.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2497191.png)

![[3-(Pyridin-3-ylmethoxy)-4-(trifluoromethoxy)phenyl]boronic acid](/img/structure/B2497192.png)

![2-phenoxy-N-[[5-sulfanylidene-4-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2497194.png)

![N-(4-bromobenzyl)-3-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)propanamide](/img/structure/B2497198.png)

![N-(1-cyanocyclohexyl)-2-[(4,6-diamino-1,3,5-triazin-2-yl)sulfanyl]propanamide](/img/structure/B2497199.png)